molecular formula C8H10ClNO B2933780 (2-Amino-6-chloro-3-methylphenyl)methanol CAS No. 1603354-77-3

(2-Amino-6-chloro-3-methylphenyl)methanol

Cat. No.: B2933780
CAS No.: 1603354-77-3
M. Wt: 171.62
InChI Key: WJPULIKDQJYWNT-UHFFFAOYSA-N
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Description

(2-Amino-6-chloro-3-methylphenyl)methanol is an organic compound with the molecular formula C8H10ClNO It is characterized by the presence of an amino group, a chloro group, and a hydroxymethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-6-chloro-3-methylphenyl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-3-methylphenol.

    Amination: The chloro group is substituted with an amino group using an amination reaction. This can be achieved using reagents such as ammonia or an amine under appropriate conditions.

    Reduction: The resulting compound is then subjected to reduction to introduce the hydroxymethyl group. This step can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Amination: Utilizing continuous flow reactors to achieve efficient amination.

    Catalytic Reduction: Employing catalytic hydrogenation for the reduction step, which can be more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-6-chloro-3-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Ammonia, amines, halogenating agents

Major Products Formed

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of alcohols and other reduced derivatives

    Substitution: Formation of various substituted aromatic compounds

Scientific Research Applications

(2-Amino-6-chloro-3-methylphenyl)methanol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and antimicrobial properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a bioactive agent.

    Industrial Chemistry: It serves as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Amino-6-chloro-3-methylphenyl)methanol involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-6-chlorophenyl)methanol
  • (2-Amino-3-methylphenyl)methanol
  • (2-Amino-6-chloro-4-methylphenyl)methanol

Uniqueness

(2-Amino-6-chloro-3-methylphenyl)methanol is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with biological targets. The presence of both an amino group and a chloro group on the benzene ring, along with a hydroxymethyl group, provides a distinct chemical profile that can be exploited in various applications.

Properties

IUPAC Name

(2-amino-6-chloro-3-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPULIKDQJYWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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